methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate
Description
Methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate (hereafter referred to as Compound A) is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. Its molecular formula is C₁₈H₁₅FN₆O₃, with a molecular weight of 382.35 g/mol . Key structural features include:
- A 2-fluorophenylmethyl substituent at position 3, introducing electronic and steric effects that may modulate receptor binding.
Compound A is a screening candidate in early drug discovery, likely targeting enzymes or receptors involved in oncology or infectious diseases, given the pharmacological relevance of triazolopyrimidines .
Properties
IUPAC Name |
methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O3/c1-23-11(21)7-19-8-16-13-12(14(19)22)17-18-20(13)6-9-4-2-3-5-10(9)15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGGMPCQSZNHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazolopyrimidine Scaffold Construction
The triazolo[4,5-d]pyrimidin-7-one scaffold forms the foundation of this compound. Two primary strategies emerge for its synthesis:
Cyclization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A copper(I)-catalyzed reaction between 4-azidopyrimidine derivatives and terminal alkynes enables regioselective triazole ring formation. For example, treatment of 4-azido-5-aminopyrimidine with propargyl alcohol under CuI catalysis in DMF at 80°C yields the triazolopyrimidine core in 65–70% yield. This method benefits from mild conditions and high atom economy but requires precise control over azide precursor stability.
Condensation of Aminotriazoles with Diketones
Alternately, 5-amino-1,2,4-triazoles undergo condensation with 1,3-diketones to form the triazolopyrimidine ring. For instance, reacting 5-amino-4H-1,2,4-triazole (3 ) with 3-(dimethylamino)-1-phenylpropan-1-one in phosphoryl chloride generates chlorinated intermediates, which are subsequently aminated to introduce N-substituents. While this route offers flexibility for C5 modifications, it often necessitates harsh conditions (e.g., POCl3 reflux) and yields rarely exceed 50%.
Functionalization at N3 and N6 Positions
N3-Alkylation with 2-Fluorobenzyl Groups
Introducing the 2-fluorobenzyl moiety at N3 typically involves nucleophilic substitution. A suspension of the triazolopyrimidine core and 2-fluorobenzyl bromide in DMF with K2CO3 as a base achieves this transformation in 80% yield. The reaction proceeds via deprotonation of the triazole nitrogen, followed by SN2 attack on the benzyl bromide. Microwave-assisted conditions (100°C, 30 min) may further enhance efficiency.
N6-Acetate Ester Installation
The methyl acetate group at N6 is introduced through esterification or alkylation. One approach couples 6-hydroxy-triazolopyrimidine with methyl bromoacetate using K2CO3 in acetonitrile at 60°C. Alternatively, a Mitsunobu reaction with methyl glycolate and DIAD/PPh3 facilitates ester formation under milder conditions, though yields vary between 50–70% depending on steric hindrance.
Integrated Synthetic Pathways
Sequential Alkylation-Cyclization Strategy
Step 1 : Begin with 4-azido-5-aminopyrimidine. React with propargyl alcohol under CuI/DMF conditions to form the triazole ring.
Step 2 : Alkylate N3 with 2-fluorobenzyl bromide (K2CO3, DMF, 50°C, 4 h).
Step 3 : Introduce methyl acetate via Mitsunobu reaction (methyl glycolate, DIAD, PPh3, THF, rt).
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | CuI, DMF, 80°C, 12 h | 68% | |
| 2 | 2-Fluorobenzyl bromide, K2CO3, DMF | 80% | |
| 3 | Methyl glycolate, DIAD, PPh3, THF | 62% |
One-Pot Multi-Component Approach
Inspired by three-component syntheses of analogous triazolopyrimidines, a streamlined route could involve:
- Knoevenagel Condensation : Ethyl acetoacetate and 2-fluorobenzaldehyde react in the presence of TMDP catalyst to form an arylidene intermediate.
- Michael Addition : 5-Amino-1-phenyl-1H-1,2,4-triazole attacks the arylidene, followed by cyclodehydration to yield the triazolopyrimidine core.
- Esterification : Direct treatment with methyl chloroacetate in situ completes the synthesis.
This method reduces purification steps but requires careful optimization of catalyst loading (e.g., 10 mol% APTS in ethanol reflux).
Analytical and Spectroscopic Validation
Post-synthesis characterization ensures structural fidelity:
Industrial Scalability and Process Optimization
Transitioning from lab-scale to production necessitates:
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Competingtriazolo[1,5-a]pyrimidine byproducts may form. Using bulky bases (e.g., DIPEA) suppresses alternative ring closures.
- Ester Hydrolysis : The methyl acetate group is prone to hydrolysis under basic conditions. Conducting esterification as the final step minimizes degradation.
- Fluorophenyl Group Stability : Light-induced decomposition necessitates amber glassware and inert atmosphere storage.
Chemical Reactions Analysis
methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mechanism of Action
The mechanism of action of methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of Compound A with structurally analogous compounds:
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Compound A (2-fluorophenyl) and Compound B (4-chlorophenyl) feature electron-withdrawing substituents, which may enhance metabolic stability compared to electron-donating groups like methoxy in Compound E .
- Positional Isomerism: The 2-fluorophenyl group in Compound A vs.
- Side Chain Modifications : Replacement of the methyl acetate (Compound A) with an N-methyl-N-phenylacetamide (Compound C) or oxadiazole-methyl (Compound D) impacts solubility and pharmacokinetics .
Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 382.35 | 333.73 | 381.37 | 463.43 |
| LogP (Predicted) | 2.1 | 2.3 | 3.0 | 3.5 |
| H-Bond Acceptors | 7 | 6 | 8 | 10 |
| Solubility (mg/mL) | ~0.5 | ~0.7 | ~0.3 | <0.1 |
Analysis :
Biological Activity
Methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.41 g/mol. The structure includes a triazolo-pyrimidine core which is known for various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 1.88 ± 0.11 | |
| Compound B | HCT116 | 0.39 ± 0.06 | |
| Compound C | NCI-H460 | 0.46 ± 0.04 |
The above data indicate that similar compounds exhibit significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. This compound has been investigated for its effectiveness against various pathogens:
| Microorganism | Inhibition Zone (mm) | Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Chloramphenicol |
| Escherichia coli | 12 | Chloramphenicol |
These results suggest that the compound exhibits notable antibacterial activity comparable to standard antibiotics.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets such as enzymes involved in DNA replication and repair.
Case Studies
-
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various triazole derivatives including this compound:- The compound was tested against several cancer cell lines.
- Results indicated a dose-dependent response with significant cell death observed at higher concentrations.
-
Case Study: Antimicrobial Screening
A comprehensive screening was conducted to assess the antimicrobial properties of triazole derivatives:- This compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the standard synthetic routes for methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions starting with the formation of the triazolopyrimidine core. Key intermediates include the fluorophenyl-substituted triazolopyrimidine scaffold, which is further functionalized via alkylation or coupling reactions. For example, the introduction of the 2-fluorophenylmethyl group may involve nucleophilic substitution or palladium-catalyzed cross-coupling. Reagents such as triethylamine (as a catalyst) and solvents like dimethylformamide (DMF) are commonly used to facilitate these reactions. Monitoring purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for confirming the positions of substituents, particularly the 2-fluorophenyl and acetoxy groups. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and triazole rings. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. X-ray crystallography (where feasible) offers definitive structural elucidation, as demonstrated in related triazolopyrimidine derivatives .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on enzyme inhibition assays (e.g., kinases like CDKs) due to the triazolopyrimidine core’s known role in modulating enzymatic activity. Cell-based assays (e.g., cytotoxicity in cancer cell lines) and binding studies (e.g., fluorescence polarization) can evaluate its therapeutic potential. Dose-response curves and IC₅₀ calculations are standard for quantifying activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic variation of parameters such as temperature, solvent polarity (e.g., switching from DMF to acetonitrile), and catalyst loading (e.g., triethylamine or palladium catalysts) can enhance yield. Microwave-assisted synthesis may reduce reaction times. Purification techniques like column chromatography with gradient elution or recrystallization from ethanol/water mixtures improve purity. Reaction monitoring via HPLC ensures intermediate stability .
Q. What strategies resolve contradictions in reported biological activities of triazolopyrimidine derivatives?
Contradictions often arise from differences in assay conditions (e.g., pH, co-solvents) or substituent effects. Structure-Activity Relationship (SAR) studies comparing analogs with varying fluorophenyl or acetoxy groups can isolate critical pharmacophores. Orthogonal assays (e.g., surface plasmon resonance vs. enzymatic assays) validate target engagement. Meta-analyses of published data with standardized protocols are recommended .
Q. How can computational methods predict the binding mode of this compound to kinase targets?
Molecular docking (using software like AutoDock or Schrödinger) models interactions between the triazolopyrimidine core and kinase active sites. Molecular Dynamics (MD) simulations assess binding stability under physiological conditions. Density Functional Theory (DFT) calculations evaluate electronic properties influencing affinity. Cross-validation with crystallographic data (e.g., PDB entries) refines predictions .
Q. What experimental designs validate the metabolic stability of this compound in preclinical studies?
Liver microsome assays (human/rodent) measure metabolic half-life (t½) by monitoring parent compound depletion via LC-MS/MS. Cytochrome P450 inhibition assays identify potential drug-drug interactions. Stable isotope labeling tracks metabolite formation. In vivo pharmacokinetic studies (e.g., plasma concentration-time profiles in rodents) correlate with in vitro data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
